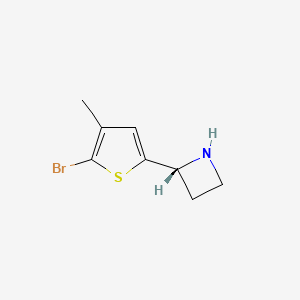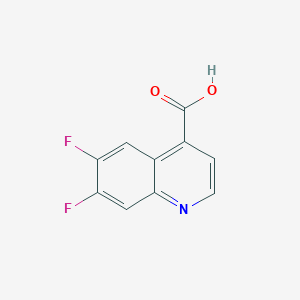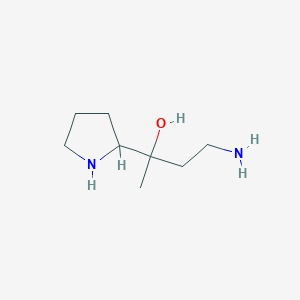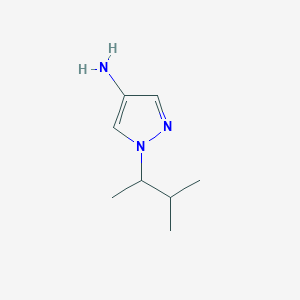
(R)-2-(5-Bromo-4-methylthiophen-2-yl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(5-Bromo-4-methylthiophen-2-yl)azetidine is a chiral azetidine derivative featuring a brominated thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(5-Bromo-4-methylthiophen-2-yl)azetidine typically involves the following steps:
Bromination of 4-methylthiophene: The starting material, 4-methylthiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromo-4-methylthiophene.
Azetidine Formation: The brominated thiophene is then subjected to a nucleophilic substitution reaction with ®-azetidine-2-carboxylate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
®-2-(5-Bromo-4-methylthiophen-2-yl)azetidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to yield the corresponding hydrogenated thiophene derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrogenated thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-(5-Bromo-4-methylthiophen-2-yl)azetidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of brominated thiophenes on biological systems.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ®-2-(5-Bromo-4-methylthiophen-2-yl)azetidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the azetidine ring can play crucial roles in binding interactions and the overall pharmacophore of the compound.
Comparison with Similar Compounds
Similar Compounds
®-2-(5-Chloro-4-methylthiophen-2-yl)azetidine: Similar structure but with a chlorine atom instead of bromine.
®-2-(5-Fluoro-4-methylthiophen-2-yl)azetidine: Contains a fluorine atom instead of bromine.
®-2-(5-Iodo-4-methylthiophen-2-yl)azetidine: Features an iodine atom in place of bromine.
Uniqueness
®-2-(5-Bromo-4-methylthiophen-2-yl)azetidine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions in chemical and biological systems. The bromine atom can participate in halogen bonding, which can be advantageous in drug design and molecular recognition.
Properties
Molecular Formula |
C8H10BrNS |
|---|---|
Molecular Weight |
232.14 g/mol |
IUPAC Name |
(2R)-2-(5-bromo-4-methylthiophen-2-yl)azetidine |
InChI |
InChI=1S/C8H10BrNS/c1-5-4-7(11-8(5)9)6-2-3-10-6/h4,6,10H,2-3H2,1H3/t6-/m1/s1 |
InChI Key |
KAJWTUXLYXEDKY-ZCFIWIBFSA-N |
Isomeric SMILES |
CC1=C(SC(=C1)[C@H]2CCN2)Br |
Canonical SMILES |
CC1=C(SC(=C1)C2CCN2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(9H-fluoren-9-ylmethoxycarbonyl)-6-hydroxy-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13148720.png)



![(R)-5-Methyl-4,7-diazaspiro[2.5]octane](/img/structure/B13148746.png)
![Tert-butyl (4aS,7aS)-5-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B13148750.png)
![Glycine, N,N'-[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis-](/img/structure/B13148755.png)

![Trimethyl-[5-[2,3,5,6-tetrafluoro-4-(5-trimethylstannylthiophen-2-yl)phenyl]thiophen-2-yl]stannane](/img/structure/B13148757.png)

![(1S,2S,5R,10R,12S,13R,14S)-12,13-dichloro-5-hydroxy-14-methyl-8-oxapentacyclo[11.8.0.02,10.05,10.014,19]henicosa-15,18-diene-6,9,17-trione](/img/structure/B13148777.png)

